

# In-Depth Technical Guide: Therapeutic Potential of C<sub>21</sub>H<sub>20</sub>FN<sub>7</sub>O<sub>3</sub>S (Buloxibutid)

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## Compound of Interest

Compound Name: C<sub>21</sub>H<sub>20</sub>FN<sub>7</sub>O<sub>3</sub>S

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## Executive Summary

**C<sub>21</sub>H<sub>20</sub>FN<sub>7</sub>O<sub>3</sub>S**, known as buloxibutid (formerly C21), is a first-in-class, orally available, small molecule agonist of the Angiotensin II Type 2 Receptor (AT<sub>2</sub>R). Developed by Vicore Pharma, this compound represents a novel therapeutic approach by activating the protective arm of the Renin-Angiotensin System (RAS). Preclinical and clinical studies have demonstrated its potential in treating severe respiratory diseases, particularly Idiopathic Pulmonary Fibrosis (IPF) and COVID-19. Buloxibutid has shown promising results in improving lung function in IPF patients and reducing the severity of COVID-19. This document provides a comprehensive overview of the therapeutic potential of buloxibutid, including its mechanism of action, clinical trial data, and detailed experimental protocols.

## Mechanism of Action: AT<sub>2</sub>R Agonism

Buloxibutid exerts its therapeutic effects by selectively binding to and activating the AT<sub>2</sub>R. The AT<sub>2</sub>R is part of the protective arm of the RAS and its activation counteracts the pro-inflammatory, pro-fibrotic, and vasoconstrictive effects mediated by the Angiotensin II Type 1 Receptor (AT<sub>1</sub>R). The downstream signaling of AT<sub>2</sub>R activation is complex and involves multiple pathways that collectively contribute to tissue protection and repair.<sup>[1][2]</sup>

Key signaling pathways activated by buloxibutid include:

- Stimulation of Protein Phosphatases: Activation of phosphatases like SHP-1 and PP2A, which can dephosphorylate and inactivate pro-inflammatory signaling molecules.
- Activation of the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) Pathway: This leads to vasodilation and has anti-proliferative effects.
- Inhibition of Pro-fibrotic Pathways: Buloxibutid has been shown to reduce the levels of Transforming Growth Factor-beta 1 (TGF- $\beta$ 1), a key mediator of fibrosis.[\[3\]](#)[\[4\]](#)

## Therapeutic Potential in Idiopathic Pulmonary Fibrosis (IPF)

IPF is a chronic, progressive, and fatal lung disease characterized by the formation of scar tissue in the lungs, leading to a decline in lung function.[\[5\]](#) Buloxibutid has been investigated in the Phase 2a AIR trial for the treatment of IPF.

### Quantitative Data from the AIR Trial

The AIR trial was a multi-center, open-label, single-arm study evaluating the safety and efficacy of buloxibutid in treatment-naïve IPF patients.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Metric	Timepoint	Result	Comparison to Untreated
Mean Change in Forced Vital Capacity (FVC)	24 weeks	+251 mL	Expected decline of ~120 mL
Mean Change in Forced Vital Capacity (FVC)	36 weeks	+216 mL to +350 mL	Expected decline of ~180 mL
Safety	36 weeks	Well-tolerated, no drug-related serious adverse events	-

Note: Data is compiled from multiple interim and final analyses of the AIR trial.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Experimental Protocol: AIR Trial (Phase 2a)

- Study Design: A multi-center, open-label, single-arm trial.[\[3\]](#)[\[6\]](#)
- Patient Population: Treatment-naïve patients diagnosed with IPF.[\[8\]](#)
- Intervention: 100 mg of buloxibutid administered orally twice daily for 24 weeks, with an optional 12-week extension.[\[6\]](#)[\[8\]](#)
- Primary Objective: To investigate the safety of buloxibutid.[\[10\]](#)
- Secondary Objectives: To evaluate the efficacy of buloxibutid on lung function, as measured by the change in FVC from baseline.[\[10\]](#)
- Inclusion Criteria (abbreviated): Diagnosis of IPF within 5 years, age  $\geq 40$  years, FVC  $\geq 60\%$  predicted, FEV1/FVC ratio  $\geq 0.7$ .[\[11\]](#)
- Exclusion Criteria (abbreviated): Previous use of antifibrotic treatment for  $>6$  months, current smoker, BMI  $>35$  or  $<18$ .[\[11\]](#)

Caption: Workflow of the Phase 2a AIR trial for buloxibutid in IPF.

## Therapeutic Potential in COVID-19

Buloxibutid has also been investigated for its potential to treat hospitalized patients with COVID-19 in the Phase 2 ATTRACT trial. The rationale is based on its potential to mitigate the severe inflammatory response and lung damage associated with the virus.[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Quantitative Data from the ATTRACT Trial

The ATTRACT study was a randomized, double-blind, placebo-controlled trial.[\[12\]](#)[\[14\]](#)

Metric	Buloxibutid Group	Placebo Group	Risk Reduction/Trend
Need for Oxygen at End of Treatment	27.5%	45.5%	40% reduced risk
Need for Mechanical Ventilation	1 patient	4 patients	Trend towards reduction
Mortality	1 death	3 deaths	Trend towards reduction

Note: The study involved 106 hospitalized patients not requiring mechanical ventilation at baseline.[\[12\]](#)[\[14\]](#)

## Experimental Protocol: ATTRACT Trial (Phase 2)

- Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.[\[12\]](#)[\[14\]](#)[\[15\]](#)
- Patient Population: Hospitalized patients with confirmed SARS-CoV-2 infection, signs of acute respiratory infection, but not requiring mechanical ventilation.[\[15\]](#)
- Intervention: Oral administration of 100 mg buloxibutid or placebo twice daily for 7 days, in addition to standard of care.[\[13\]](#)
- Primary Objective: To investigate the efficacy of buloxibutid compared to placebo.[\[14\]](#)
- Key Inclusion Criteria: Hospitalized patients aged 19-69 years with PCR-confirmed SARS-CoV-2 infection, C-reactive protein (CRP) >50 and <150 mg/L.[\[15\]](#)
- Key Exclusion Criteria: Requirement for invasive or non-invasive mechanical ventilation at randomization, previous experimental treatment for COVID-19.[\[15\]](#)

Caption: Workflow of the Phase 2 ATTRACT trial for buloxibutid in COVID-19.

## Signaling Pathway of AT2R Activation

The activation of the AT2R by buloxibutid initiates a cascade of intracellular events that mediate its protective effects.

Caption: Simplified signaling pathway of AT2R activation by buloxibutid.

## Future Directions

The promising results from the Phase 2a AIR trial have prompted further investigation of buloxibutid in a Phase 2b trial for IPF.[3] For COVID-19, the positive signals from the ATTRACT trial suggested that a pivotal study would be warranted.[16] The unique mechanism of action of buloxibutid as an AT2R agonist opens up possibilities for its investigation in other conditions characterized by inflammation and fibrosis.

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